molecular formula C16H12O11S3 B14292858 4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid CAS No. 112668-00-5

4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid

Cat. No.: B14292858
CAS No.: 112668-00-5
M. Wt: 476.5 g/mol
InChI Key: GWNRFXKHXFFGBY-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various scientific and industrial applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of hydroxyl groups, sulfonic acid groups, and a naphthalene ring, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of naphthalene-2,7-disulfonic acid with sulfanilic acid under acidic conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of high-quality 4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted naphthalene compounds. These products have diverse applications in various fields, including dye synthesis and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid involves its ability to form complexes with metal ions and participate in redox reactions. The hydroxyl and sulfonic acid groups play a crucial role in these interactions, allowing the compound to act as a chelating agent and a redox mediator. These properties make it valuable in various analytical and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.

Properties

CAS No.

112668-00-5

Molecular Formula

C16H12O11S3

Molecular Weight

476.5 g/mol

IUPAC Name

4,5-dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H12O11S3/c17-12-7-11(29(22,23)24)5-9-6-13(30(25,26)27)15(16(18)14(9)12)8-1-3-10(4-2-8)28(19,20)21/h1-7,17-18H,(H,19,20,21)(H,22,23,24)(H,25,26,27)

InChI Key

GWNRFXKHXFFGBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)S(=O)(=O)O

Origin of Product

United States

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